

Mogrol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Mogrol*

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Introduction

Mogrol, a tetracyclic triterpenoid aglycone, is a key bioactive compound derived from the sweet-tasting mogrosides found in the fruit of *Siraitia grosvenorii* (monk fruit).^{[1][2]} While mogrosides are known for their intense sweetness and are used as natural non-caloric sweeteners, it is their aglycone, **Mogrol**, that exhibits a wide range of pharmacological activities.^{[3][4]} Upon oral ingestion, mogrosides are metabolized by intestinal microflora into **Mogrol**, which is then absorbed and is believed to be the primary contributor to the observed biological effects.^[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of **Mogrol**, along with detailed experimental protocols for its study.

Chemical Structure and Identifiers

Mogrol is a cucurbitane-type tetracyclic triterpenoid.^[6] Its complex stereochemistry is crucial for its biological activity.

Identifier	Value	Reference
IUPAC Name	(3S,8S,9R,10R,11R,13R,14S, 17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol	[1]
Chemical Formula	C ₃₀ H ₅₂ O ₄	[1]
Molecular Weight	476.73 g/mol	[7]
SMILES	C--INVALID-LINK-- (C)O)O">C@H[C@H]1CC[C@H]2[C@H]1C(C--INVALID-LINK--C)O)C">C@HO)C)C	[1]
InChI Key	JLYBBRAAICDTIS- AYEHCKLZSA-N	[1]

Physicochemical Properties

The physicochemical properties of **Mogrol** are essential for understanding its pharmacokinetics and for the development of analytical methods and formulations.

Property	Value	Reference
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
pKa	Not experimentally determined.	
XLogP3	5.4	[4]
Solubility	DMSO: 50 mg/mL (104.88 mM) with ultrasonic treatment. Water: < 0.1 mg/mL (insoluble). Ethanol, Methanol, Acetone, Chloroform: Soluble.	[8] [9]
Oral Bioavailability (in rats)	Approximately $10.3 \pm 2.15\%$	[2]
Elimination Half-life ($t_{1/2}$, in rats)	Approximately 2.41 ± 0.11 hours	[2]

Biological and Pharmacological Properties

Mogrol has demonstrated a variety of biological activities, making it a compound of significant interest for therapeutic applications. Its primary mechanisms of action involve the modulation of key signaling pathways.

Anti-Cancer Activity

Mogrol exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[\[10\]](#) A key mechanism is the dual inhibition of the ERK1/2 and STAT3 signaling pathways.[\[1\]](#)[\[11\]](#)[\[12\]](#)

- Inhibition of ERK1/2 and STAT3 Phosphorylation: **Mogrol** has been shown to decrease the phosphorylation of both ERK1/2 and STAT3 in leukemia cells (K562).[\[11\]](#)[\[12\]](#) This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, resulting in G0/G1 cell cycle arrest and apoptosis.[\[11\]](#)

Metabolic Regulation

Mogrol plays a significant role in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).[6][13]

- AMPK Activation: **Mogrol** activates AMPK in various cell types, including adipocytes (3T3-L1) and hepatocytes.[13] This activation leads to the suppression of adipogenesis (fat cell formation) and is implicated in the anti-diabetic effects of *Siraitia grosvenorii* extract.[13]

Anti-Inflammatory and Neuroprotective Effects

Mogrol has demonstrated potent anti-inflammatory and neuroprotective properties.[10][14] These effects are largely mediated by the inhibition of the NF-κB signaling pathway.[6]

- Inhibition of NF-κB Signaling: In models of neuroinflammation, **Mogrol** has been shown to suppress the activation of NF-κB.[14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammatory responses and protecting against neuronal apoptosis.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by **Mogrol** and a general workflow for its extraction and analysis.

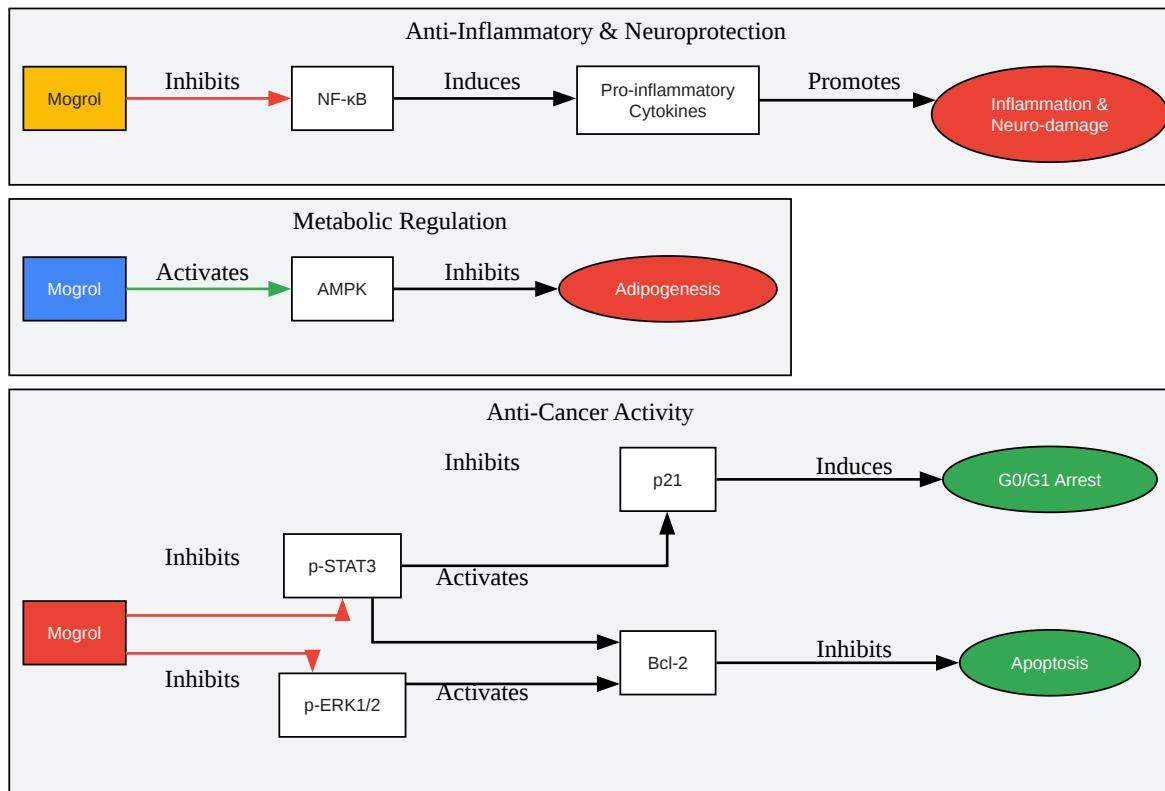
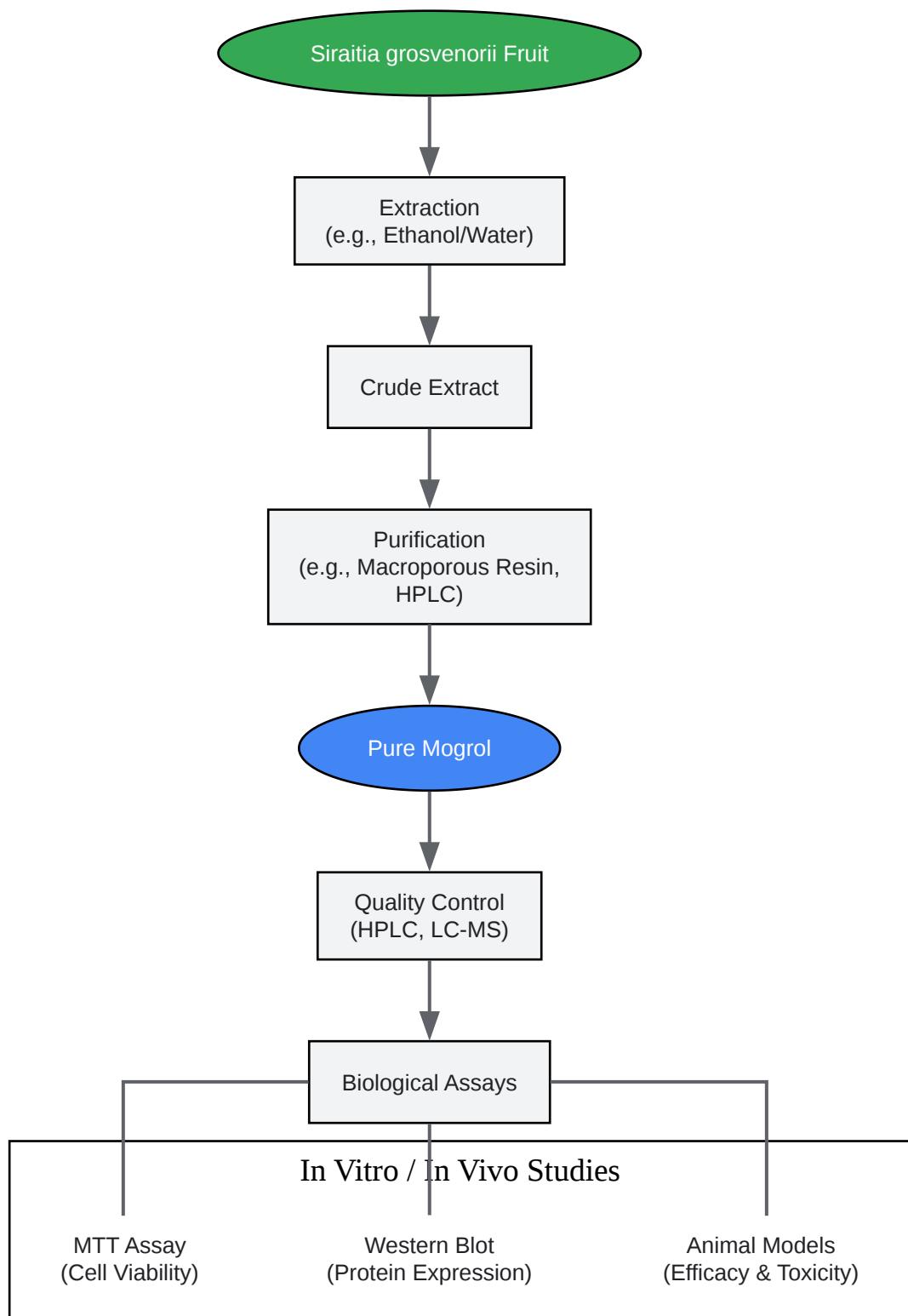
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Figure 1: Key signaling pathways modulated by **Mogrol**.



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Figure 2: General workflow for **Mogrol** extraction and analysis.

Experimental Protocols

Extraction and Purification of Mogrol from *Siraitia grosvenorii*

This protocol outlines a general procedure for the extraction and purification of mogrosides, which can then be hydrolyzed to yield **Mogrol**.

- Extraction:

- Dried and powdered *Siraitia grosvenorii* fruit is extracted with 70% aqueous ethanol at 60°C for 2 hours.[15] The extraction is typically repeated three times.
- Alternatively, hot water extraction can be performed by boiling the fruit powder in water for 1-2 hours, repeated three times.[15]

- Purification of Mogrosides:

- The crude extract is filtered and concentrated under reduced pressure.
- The concentrated extract is then subjected to column chromatography using macroporous adsorption resin (e.g., D101).[6]
- The column is washed with water to remove sugars and other impurities, followed by elution with a gradient of ethanol in water (e.g., 20-80%) to obtain fractions enriched with mogrosides.[6]
- Further purification can be achieved using semi-preparative HPLC on a C18 column.[16]

- Hydrolysis to **Mogrol**:

- The purified mogroside fraction is subjected to acid hydrolysis (e.g., with 2M HCl) or enzymatic hydrolysis to cleave the glycosidic bonds and yield **Mogrol**.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of **Mogrol** on cancer cell proliferation.

- Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
- Treatment: Treat the cells with various concentrations of **Mogrol** (e.g., 0.1, 1, 10, 100, 250 μ M) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[10]
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of signaling proteins like ERK, STAT3, and AMPK.

- Cell Lysis: Treat cells with **Mogrol** for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK) overnight at 4°C.[13][17]

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[13]

Animal Studies

Animal models are crucial for evaluating the *in vivo* efficacy and safety of **Mogrol**.

- Animal Model: The choice of animal model depends on the disease being studied (e.g., xenograft models for cancer, DSS-induced colitis model for inflammation).[10]
- Dosing and Administration: **Mogrol** is typically administered orally (by gavage) at doses ranging from 5 to 80 mg/kg body weight, depending on the study.[10][14]
- Outcome Measures: Efficacy is assessed by relevant parameters such as tumor volume and weight, inflammatory markers, or behavioral tests.[10][14]
- Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

Mogrol, the bioactive aglycone of mogrosides, presents a promising scaffold for drug discovery due to its diverse pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, metabolism, and inflammation highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential clinical applications of this intriguing natural product. Further research is warranted to fully elucidate its physicochemical properties and to conduct comprehensive preclinical and clinical studies.

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